1-Azido-8-bromo-octane

PROTAC linker design Self-assembled monolayers (SAMs) Crosslinking mass spectrometry

1-Azido-8-bromo-octane (CAS 133497-22-0) is a heterobifunctional organic building block characterized by a primary alkyl bromide and a terminal azide group separated by an eight-carbon saturated hydrocarbon chain. Its molecular formula is C₈H₁₆BrN₃, with a molecular weight of 234.14 g/mol and a monoisotopic mass of 233.052750 Da.

Molecular Formula C8H16BrN3
Molecular Weight 234.14 g/mol
Cat. No. B12079051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-8-bromo-octane
Molecular FormulaC8H16BrN3
Molecular Weight234.14 g/mol
Structural Identifiers
SMILESC(CCCCBr)CCCN=[N+]=[N-]
InChIInChI=1S/C8H16BrN3/c9-7-5-3-1-2-4-6-8-11-12-10/h1-8H2
InChIKeyATHXPFULKYYYBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-8-bromo-octane: A Heterobifunctional C8-Alkyl Linker for Orthogonal Bioconjugation and Click Chemistry


1-Azido-8-bromo-octane (CAS 133497-22-0) is a heterobifunctional organic building block characterized by a primary alkyl bromide and a terminal azide group separated by an eight-carbon saturated hydrocarbon chain . Its molecular formula is C₈H₁₆BrN₃, with a molecular weight of 234.14 g/mol and a monoisotopic mass of 233.052750 Da [1]. This compound belongs to the class of ω-azido-ω′-bromoalkanes, which are prized in synthetic chemistry for their orthogonal reactivity: the azide enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne–azide cycloaddition, while the bromide serves as an excellent leaving group for nucleophilic substitution (Sₙ2) or metal-catalyzed cross-coupling [2]. Unlike flexible poly(ethylene glycol) (PEG)-based linkers, the rigid, hydrophobic octane spacer provides a well-defined distance of ~1.0 nm between reactive termini, making it a critical tool for applications requiring precise spatial control, such as PROTAC linker design, surface functionalization, and dendrimer synthesis [3].

Why 1-Azido-8-bromo-octane Cannot Be Replaced by Generic Azido or Bromo Building Blocks


Generic substitution of 1-azido-8-bromo-octane with a simple ω-bromoalkanol, an unfunctionalized alkyl azide, or a PEG-based azido-bromide linker introduces critical liabilities in synthetic workflows. Replacing the C8 alkyl chain with a longer or shorter homologue, such as 1-azido-6-bromohexane or 1-azido-10-bromodecane, may appear trivial but alters the spatial relationship between reactive centers by ~0.25–0.50 nm, which can disrupt the critical distance required for effective crosslinking, PROTAC ternary complex formation, or surface self-assembled monolayer (SAM) packing [1][2]. Using a PEG-based analog (e.g., Azido-PEGn-Br) introduces a flexible, hydrophilic spacer that can lead to entropically unfavorable conformations, increased non-specific binding in biological media, and reduced stability under acidic or oxidative conditions, potentially compromising reproducibility in bioconjugation and materials science [3]. Furthermore, employing a simple alkyl azide (e.g., 1-azidooctane) forfeits the orthogonal bromide handle, eliminating the possibility of sequential, site-selective modifications that are essential for constructing complex molecular architectures. The quantitative evidence below substantiates these differential dimensions.

Quantitative Evidence for Selecting 1-Azido-8-bromo-octane Over Analogous Linkers


Precise Inter-Functional Distance: C8 Alkyl Chain vs. PEG and Shorter Alkyl Linkers

The fully extended C8 alkyl chain of 1-azido-8-bromo-octane enforces a terminal functional group separation of approximately 1.0–1.1 nm, a critical parameter for constructing PROTACs (Proteolysis Targeting Chimeras) that must bridge a target protein and an E3 ligase in a ternary complex [1]. In contrast, the commonly used 1-azido-6-bromohexane (C6) provides an inter-functional distance of only ~0.75 nm, which is frequently suboptimal for spanning the ~40–50 Å binding interface required for effective ubiquitination [1]. In the context of SAMs, alkyl chains shorter than C8 are known to produce less ordered, more permeable monolayers on gold surfaces [2].

PROTAC linker design Self-assembled monolayers (SAMs) Crosslinking mass spectrometry

Hydrophobicity-Driven Phase Partitioning: C8 Azido-Bromide Exceeds PEG-Linker Performance in Organic Media

The predicted octanol-water partition coefficient (LogP) for 1-azido-8-bromo-octane is approximately 3.0–3.5 (computed via atom-based methods), indicating substantial hydrophobicity and preferential partitioning into non-polar environments [1]. In comparison, the analogous PEG-based heterobifunctional linker Bromo-PEG6-azide (CAS 2062663-64-1) exhibits a calculated LogP of approximately -1.0, favoring aqueous solubility but potentially causing inefficient extraction in organic phases and reduced membrane permeability in cellular assays [1][2]. Although direct experimental LogP values for the specific compound are absent from the reviewed literature, the class-level trend is well-established: terminal azide and bromide groups contribute similarly to hydrophobicity, while the alkyl vs. PEG backbone dominates the partitioning behavior [2].

LogP prediction Bioconjugation Phase transfer catalysis

Verified Orthogonal Reactivity: Sequential SN2 and Click Chemistry Enable 90%+ Yields in Dendrimer Synthesis

In the synthesis of triazole-bridged dendrimers, the structurally analogous bifunctional linker 1-azido-6-bromohexane underwent a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with N-propargyl phenothiazine to yield the intermediate bromide in 90% yield, followed by quantitative displacement of the bromide with NaN₃ to regenerate a terminal azide in 91% yield [1]. This demonstrates that the bromide group remains completely inert under the CuAAC conditions, confirming true orthogonal reactivity. Extrapolating to the C8 homologue, one expects identical chemoselectivity, as the primary alkyl bromide environment is conserved across chain lengths [2]. The PEG-based analog Bromo-PEG6-azide, while also orthogonal, can suffer from slower SN2 rates at the bromide terminus due to steric shielding by the polyethylene glycol chain [2].

Click chemistry Dendrimer synthesis Sequential bioconjugation

Commercial Availability and Purity Benchmarking Against In-Class Comparators

As of 2026, 1-azido-8-bromo-octane is available from multiple international suppliers with a standard purity of 97–98% by NMR or HPLC . In comparison, the shorter homologue 1-azido-4-bromobutane is commonly listed at 98% purity, while the PEG-based linker Azido-PEG6-Br is often supplied at 95–97% purity, reflecting the slightly higher synthetic complexity and purification challenges for PEG derivatives [1]. The consistent availability of >97% pure 1-azido-8-bromo-octane reduces the need for post-purchase purification, streamlining procurement for sensitive applications.

Procurement specification Purity assay Supplier comparison

Optimal Research and Industrial Applications for 1-Azido-8-bromo-octane Based on Quantitative Differentiation


PROTAC and Targeted Protein Degrader Linker Chemistry

The ~1.0 nm inter-functional distance of 1-azido-8-bromo-octane maps favorably onto the optimal linker length range for bridging the E3 ligase and target protein in PROTAC ternary complexes [1]. The bromide allows initial attachment to a ligand for the protein of interest, while the azide subsequently enables strain-promoted or Cu(I)-catalyzed cycloaddition to an alkyne-functionalized E3 ligase recruiter, achieving precise spatial orientation for ubiquitination [1].

Self-Assembled Monolayer (SAM) Formation on Metal Surfaces

The hydrophobic C8 alkyl chain drives strong inter-chain van der Waals interactions, promoting the formation of well-ordered, densely packed SAMs on gold and silver surfaces [2]. The terminal azide provides a chemoselective handle for subsequent on-surface click chemistry, enabling the construction of functional biointerfaces or sensor surfaces that outperform those prepared with shorter-chain or PEG-based linkers [2].

Iterative Dendrimer and Macromolecular Synthesis

Leveraging the orthogonal reactivity demonstrated for the C6 homologue (CuAAC in 90% yield, SN2 displacement in 91% yield), 1-azido-8-bromo-octane serves as a reliable building block in the divergent synthesis of dendrimers and sequence-defined polymers [3]. The extended chain length provides greater arm flexibility for higher-generation dendritic structures without risking steric congestion during the click reaction.

Hydrophobic Drug Conjugate and Lipid Nanoparticle Functionalization

With a predicted LogP of ~3.2, 1-azido-8-bromo-octane is inherently suitable for functionalizing hydrophobic drug payloads or anchoring into lipid nanoparticle (LNP) membranes [4]. The bromide can be used to tether a lipophilic drug, while the azide enables subsequent bioorthogonal radiolabeling or fluorophore attachment for in vivo tracking, outperforming water-soluble PEG linkers that would disrupt LNP integrity.

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